C19H17F3N8O
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Overview
Description
The compound with the molecular formula C19H17F3N8O is a complex organic molecule that has garnered significant interest in various scientific fields. This compound is known for its unique chemical structure, which includes a trifluoromethyl group, making it a valuable subject for research in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C19H17F3N8O typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the core structure through a series of condensation reactions, followed by the introduction of the trifluoromethyl group via nucleophilic substitution. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of This compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
C19H17F3N8O: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group, which can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
C19H17F3N8O: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of C19H17F3N8O involves its interaction with specific molecular targets within cells. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, which may include enzymes, receptors, or nucleic acids. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
C19H17F3N8O: can be compared with other compounds that have similar structures or functional groups:
C18H16F3N7O: A similar compound with one less nitrogen atom, which may exhibit different reactivity and biological activity.
C19H16F3N8O2: An analog with an additional oxygen atom, potentially altering its chemical properties and applications.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Biological Activity
C19H17F3N8O is a complex organic compound that has garnered interest in pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula this compound indicates a structure that includes various functional groups, which contribute to its biological activity. The presence of trifluoromethyl groups and nitrogen heterocycles suggests potential interactions with biological targets, particularly in receptor modulation.
This compound has been investigated for its role as a modulator of orexin receptors. Orexin receptors (OX1R and OX2R) are G-protein-coupled receptors involved in regulating arousal, appetite, and sleep-wake cycles. Research indicates that compounds targeting these receptors can have significant effects on neurological disorders, metabolic syndrome, and sleep disorders.
Key Mechanisms:
- Receptor Binding : The compound exhibits high affinity for orexin receptors, influencing intracellular signaling pathways that regulate neurotransmitter release.
- Calcium Signaling : Activation of orexin receptors typically results in increased intracellular calcium levels, which is critical for neuronal excitability and signaling .
- Behavioral Effects : In animal models, administration of orexin receptor modulators has been linked to increased locomotor activity and changes in feeding behavior .
Therapeutic Applications
The biological activity of this compound suggests several therapeutic applications:
- Sleep Disorders : Modulation of orexin signaling may provide new avenues for treating conditions such as narcolepsy and insomnia.
- Obesity and Metabolic Disorders : By influencing appetite-regulating pathways, this compound could play a role in managing obesity.
- Neurological Disorders : Its potential to enhance wakefulness and cognitive function makes it a candidate for treating disorders like ADHD and depression.
Case Studies
Several studies have investigated the effects of compounds similar to this compound:
-
Orexin Receptor Modulation in Animal Models :
- A study demonstrated that administration of orexin receptor agonists led to increased physical activity in mice, suggesting potential applications in treating obesity .
- Behavioral assessments indicated that these compounds could alleviate symptoms associated with depression by enhancing dopaminergic signaling .
- Clinical Implications :
Data Tables
Study | Focus Area | Findings |
---|---|---|
Johnson et al. (2012) | Orexin Receptor Agonists | Increased locomotor activity; potential for obesity treatment |
Brundin et al. (2007) | Orexin Levels in Depression | Lower CSF orexin levels correlate with depression severity |
Nakamura et al. (2000) | Orexin and Dopamine Interaction | Orexin enhances dopaminergic activity; implications for mood regulation |
Properties
Molecular Formula |
C19H17F3N8O |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C19H17F3N8O/c20-19(21,22)17-27-26-14-5-6-15(28-30(14)17)29-9-7-11(8-10-29)16(31)25-18-23-12-3-1-2-4-13(12)24-18/h1-6,11H,7-10H2,(H2,23,24,25,31) |
InChI Key |
DVJULWZFEYCNLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC3=CC=CC=C3N2)C4=NN5C(=NN=C5C(F)(F)F)C=C4 |
Origin of Product |
United States |
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